molecular formula C8H6Cl2O B1599865 Phenol, 4-(2,2-dichloroethenyl)- CAS No. 83671-20-9

Phenol, 4-(2,2-dichloroethenyl)-

Cat. No. B1599865
CAS RN: 83671-20-9
M. Wt: 189.04 g/mol
InChI Key: DQQXPDAVLLJOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544766

Procedure details

A 10 ml quantity of concentrated hydrochloric acid, 2.5 g of tetraethyl ammonium salt of p-toluenesulfonic acid and 5.5 g of triethyl ammonium chloride were dissolved in 60 ml of ethanol. The solution was placed in an anode chamber and a cathode chamber separated from each other by a diaphragm. In the cathode chamber was further introduced 10 m mole of p-hydroxyphenyl trichloromethyl carbinol ##STR6## Then constant-current electrolysis was performed with use of lead as a cathode and carbon as an anode. After current (5 F/mole) was passed, the reaction liquid from the cathode chamber was added to 200 ml of water. The mixture was extracted four times with 50 ml of hexane. Then the extract was dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by silica gel column chromatography, giving 1.80 g of p-hydroxy-β,β-dichlorostyrene ##STR7## Yield 95.2%, m.p. 90°-91° C. IR (cm-1) 3370, 1604, 1500, 1442, 1375, 1235, 1180, 1109, 909, 873, 821, 682.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N+](CC)(CC)CC)C.[C:11]1([CH3:21])[CH:16]=[CH:15]C(S(O)(=O)=O)=[CH:13][CH:12]=1.[Cl-:22].C([NH+](CC)CC)C.[CH2:30]([OH:32])[CH3:31]>O>[OH:32][C:30]1[CH:15]=[CH:16][C:11]([CH:12]=[C:13]([Cl:22])[Cl:1])=[CH:21][CH:31]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5.5 g
Type
reactant
Smiles
[Cl-].C(C)[NH+](CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a cathode chamber separated from each other by a diaphragm
CUSTOM
Type
CUSTOM
Details
the reaction liquid from the cathode chamber
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times with 50 ml of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C(Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.